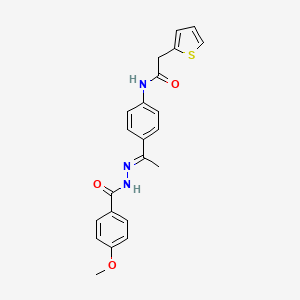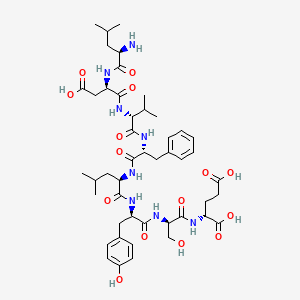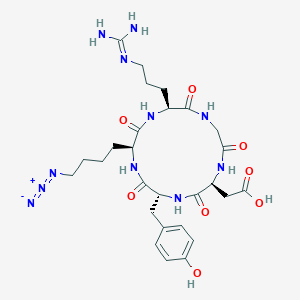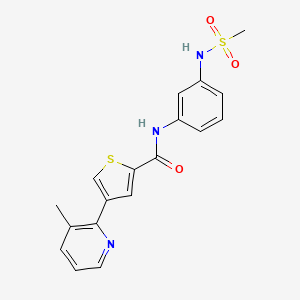
Dhx9-IN-12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dhx9-IN-12 is a compound that targets the ATP-dependent RNA helicase A (DHX9). DHX9 is a multifunctional enzyme involved in various cellular processes, including replication, transcription, translation, RNA splicing, and RNA processing. Overexpression of DHX9 has been observed in multiple cancer types, making it an attractive target for cancer research and therapeutic development .
Analyse Chemischer Reaktionen
Dhx9-IN-12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Dhx9-IN-12 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound has been shown to inhibit the activity of DHX9, leading to the suppression of tumor growth and the induction of apoptosis in cancer cells. The compound has also been used to study the role of DHX9 in genomic stability, RNA processing, and immune response.
Wirkmechanismus
The mechanism of action of Dhx9-IN-12 involves the inhibition of DHX9 activity. DHX9 is an RNA helicase that unwinds double-stranded RNA and DNA/RNA hybrids, playing a crucial role in various cellular processes. By inhibiting DHX9, this compound disrupts these processes, leading to the accumulation of RNA/DNA secondary structures, replication stress, and activation of the DNA damage response. This ultimately results in the suppression of tumor growth and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Dhx9-IN-12 is similar to other DHX9 inhibitors, such as Dhx9-IN-2. These compounds share a common mechanism of action, targeting the ATP-dependent RNA helicase A (DHX9) and inhibiting its activity. this compound may have unique structural features or improved potency compared to other DHX9 inhibitors. Similar compounds include Dhx9-IN-2 and other small molecule inhibitors that target DHX9 .
Eigenschaften
Molekularformel |
C18H17N3O3S2 |
|---|---|
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
N-[3-(methanesulfonamido)phenyl]-4-(3-methylpyridin-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C18H17N3O3S2/c1-12-5-4-8-19-17(12)13-9-16(25-11-13)18(22)20-14-6-3-7-15(10-14)21-26(2,23)24/h3-11,21H,1-2H3,(H,20,22) |
InChI-Schlüssel |
JJBVXBBGOIDNGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CC=C1)C2=CSC(=C2)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



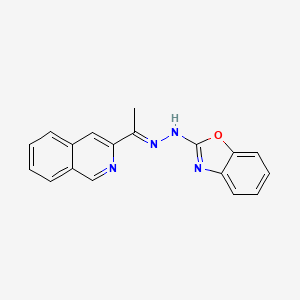
![2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid](/img/structure/B12376179.png)

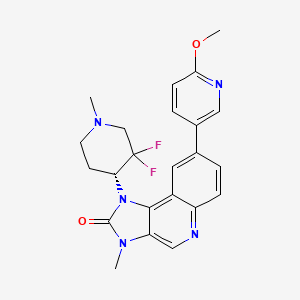
![N-[4-[(7-methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]butyl]-3-methylbutanamide](/img/structure/B12376189.png)

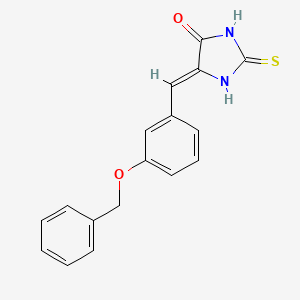

![(2S)-2-[[(1S)-5-[[4-[2-[[(2S)-1-[[(2S)-1-[[(1R)-2-[2-[[[(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoyl]amino]carbamoyloxy]ethyldisulfanyl]-1-carboxyethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12376209.png)
